molecular formula C12H13NO3 B1371355 3-Cyano-4-isobutoxybenzoic acid CAS No. 528607-60-5

3-Cyano-4-isobutoxybenzoic acid

Cat. No.: B1371355
CAS No.: 528607-60-5
M. Wt: 219.24 g/mol
InChI Key: NPSZYDWVXISOEH-UHFFFAOYSA-N
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Description

3-Cyano-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used in various fields due to its importance.


Synthesis Analysis

The synthesis of this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 118-120°C. It is soluble in organic solvents, such as acetone and methanol, but insoluble in water.

Scientific Research Applications

Liquid Crystal Properties

Research has shown that compounds similar to 3-Cyano-4-isobutoxybenzoic acid, particularly those with substituted benzoyloxybenzoic acid structures, exhibit liquid crystalline behavior. For instance, 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, a structurally related compound, has been studied for its liquid crystalline properties, indicating potential applications in areas such as display technologies and optical materials (Weissflog et al., 1996).

Optical and Electronic Applications

Cyano-substituted compounds derived from benzoic acid, similar to this compound, have been investigated for their optical properties. These studies are significant for developing materials with potential applications in electronics and optics. For example, compounds containing a cyano group demonstrated enhanced emission properties in aggregated states, relevant to the development of luminogenic materials (Jia et al., 2013).

Corrosion Inhibition

Research on similar benzoic acid derivatives, like 3-Hydroxybenzoic acid, has explored their use as corrosion inhibitors. These studies suggest the potential for this compound in protective coatings and anti-corrosive treatments for metals (Narváez et al., 2005).

Synthesis of Biologically Relevant Compounds

This compound and related structures have been utilized in the synthesis of complex organic molecules. These synthetic processes are crucial for creating biologically active compounds, potentially useful in pharmaceuticals and other chemical industries (Conti et al., 2007).

Materials Science and Polymer Chemistry

Cyano-substituted benzoic acids have been investigated for their utility in the synthesis of polymers and advanced materials. These studies highlight the potential use of this compound in the development of new materials with specific physical properties, like enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).

Safety and Hazards

When handling 3-Cyano-4-isobutoxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 3-Cyano-4-isobutoxybenzoic acid is the enzyme xanthine oxidase . This enzyme plays a crucial role in the synthesis of uric acid, a compound that can lead to gout when present in high levels .

Mode of Action

This compound, also known as Febuxostat, is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting this enzyme, Febuxostat reduces the production of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the final steps of purine degradation, thereby reducing the production of uric acid .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to manage conditions such as gout, which is characterized by the accumulation of uric acid crystals in joints and other tissues .

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, warmer water temperatures, strong nitrogen–phosphorus limitation (N:P), low salinity, and higher water transparency can influence the production of cyanobacteria toxin . These factors vary with geographical settings and seasons .

Biochemical Analysis

Biochemical Properties

3-Cyano-4-isobutoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by inhibiting specific enzymes, which in turn affects the downstream signaling processes. These changes can lead to alterations in cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in biochemical pathways . This inhibition can result in the accumulation of certain metabolites and a decrease in the levels of others. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes. These changes at the molecular level contribute to the overall effects of the compound on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes responsible for the breakdown of fatty acids, resulting in the accumulation of fatty acid intermediates. These changes in metabolic pathways can have significant effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles. The distribution of this compound within the cell can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSZYDWVXISOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629861
Record name 3-Cyano-4-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528607-60-5
Record name 3-Cyano-4-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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